molecular formula C14H11NO5 B14810705 (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid

Cat. No.: B14810705
M. Wt: 273.24 g/mol
InChI Key: PHEPHHWAAYYNEQ-UHFFFAOYSA-N
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Description

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 4-methyl-2-nitrophenyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(5-(4-methyl-2-nitrophenyl)furan-2-yl)acrylic acid is unique due to the presence of both a nitrophenyl group and an acrylic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C14H11NO5/c1-9-2-5-11(12(8-9)15(18)19)13-6-3-10(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

PHEPHHWAAYYNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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